3,3,3-Trifluoro-2-oxopropanoic acid hydrate (CAS 431-72-1), also known as trifluoropyruvic acid hydrate, is a highly electrophilic, fluorinated alpha-keto acid that exists predominantly as a stable gem-diol solid at room temperature. As a premier building block for introducing trifluoromethyl (CF3) groups into organic frameworks, it offers the fundamental reactivity of an alpha-keto acid but with massively enhanced electrophilicity at the carbonyl carbon. For procurement professionals and synthetic chemists, this hydrate form provides a critical balance of high reactivity and practical bench stability, making it a highly specified choice for the scalable synthesis of CF3-containing heterocycles, amino acids, and advanced pharmaceutical intermediates .
Generic substitution with non-fluorinated pyruvic acid fails entirely because the absence of the strongly electron-withdrawing CF3 group fundamentally reduces the electrophilicity of the alpha-carbon, preventing spontaneous, catalyst-free cyclizations [1]. Furthermore, substituting with the closely related ethyl trifluoropyruvate (CAS 13081-18-0) introduces significant process inefficiencies; the ester is a volatile liquid that requires a subsequent, often harsh, saponification step to yield the free acid, which can degrade sensitive heterocyclic products . Finally, attempting to use anhydrous trifluoropyruvic acid is impractical for standard workflows, as it is highly hygroscopic and prone to rapid degradation, whereas the hydrate is a stable, easily weighable solid [2].
For scalable manufacturing, the physical state of a reagent directly impacts dosing accuracy and handling safety. 3,3,3-Trifluoro-2-oxopropanoic acid hydrate is a stable crystalline solid with a melting point of 122-125°C, existing as a stable gem-diol . In contrast, the common substitute ethyl trifluoropyruvate is a volatile liquid with a boiling point of 98-102°C. The solid hydrate eliminates the need for specialized liquid-handling protocols and prevents evaporative losses during batch formulation.
| Evidence Dimension | Physical state and handling stability |
| Target Compound Data | Solid hydrate (mp 122-125°C) |
| Comparator Or Baseline | Ethyl trifluoropyruvate (Liquid, bp 98-102°C) |
| Quantified Difference | Solid vs. volatile liquid handling |
| Conditions | Standard ambient laboratory and pilot-plant storage |
Solid-state reagents allow for highly precise stoichiometric weighing and eliminate evaporative losses, reducing batch-to-batch variability in industrial synthesis.
3,3,3-Trifluoro-2-oxopropanoic acid hydrate enables the facile, one-step synthesis of complex heterocycles, such as 5-hydroxy-5-trifluoromethylhydantoins, directly from urea derivatives [1]. Using an esterified analog like ethyl trifluoropyruvate typically requires subsequent deprotection to achieve the free acid or relies on different reaction pathways that complicate the isolation of the desired hydroxylated heterocycle. The direct use of the hydrate maximizes atom economy and avoids harsh post-reaction transformations.
| Evidence Dimension | Synthetic steps and atom economy |
| Target Compound Data | 0 deprotection steps required for free-acid derivatives |
| Comparator Or Baseline | Ethyl trifluoropyruvate (Requires 1 additional saponification step) |
| Quantified Difference | Elimination of 1 synthetic step |
| Conditions | Synthesis of free-acid CF3-heterocycles from urea derivatives |
Eliminating a deprotection step shortens the manufacturing timeline, reduces solvent waste, and protects sensitive target molecules from degradative hydrolysis conditions.
The presence of the strongly electron-withdrawing trifluoromethyl group dramatically increases the electrophilicity of the alpha-carbonyl carbon compared to non-fluorinated analogs. This allows 3,3,3-trifluoro-2-oxopropanoic acid derivatives to undergo spontaneous, catalyst-free C-oxyalkylation with arylamines and indoles at room temperature [1]. Standard pyruvic acid requires strong Brønsted or Lewis acid catalysis and elevated temperatures to achieve similar condensation profiles, which can lead to unwanted polymerization or side reactions [1].
| Evidence Dimension | Reaction conditions for C-oxyalkylation |
| Target Compound Data | Catalyst-free, ambient temperature |
| Comparator Or Baseline | Pyruvic acid (Requires acid catalysis, elevated temperature) |
| Quantified Difference | Elimination of catalyst requirement |
| Conditions | Condensation with electron-rich arylamines and indoles |
Procuring the highly electrophilic fluorinated building block allows manufacturers to run milder, catalyst-free reactions, saving on reagent costs and minimizing purification hurdles.
Directly following from its enhanced electrophilicity and solid-state stability, this hydrate is the optimal precursor for manufacturing 5-hydroxy-5-trifluoromethylhydantoins and 4-(trifluoromethyl)-oxazolones. It allows for one-step, high-yield cyclizations without the need for the deprotection steps required when using esterified alternatives [1].
In pharmaceutical discovery, the precise introduction of CF3 groups into amino acid frameworks is critical for improving metabolic stability. The hydrate form ensures highly accurate stoichiometric weighing during the synthesis of quaternary CF3-substituted amino acid derivatives, preventing the batch-to-batch variability associated with volatile liquid analogs .
Leveraging its extreme carbonyl electrophilicity, this compound is utilized in the late-stage C-oxyalkylation of complex indoles and arylamines. Because it can react under mild, catalyst-free conditions at room temperature, it is prioritized over non-fluorinated pyruvic acid for functionalizing base- or acid-sensitive API intermediates [2].
Corrosive;Irritant